9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure that includes a benzodioxole moiety, a butyl chain, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a Claisen-Schmidt condensation reaction between piperonal and an appropriate ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol.
Attachment of the Butyl Chain: The butyl chain can be introduced through an alkylation reaction using butyl bromide and a suitable base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from guanine or its derivatives.
Coupling of the Benzodioxole and Purine Moieties: The final step involves coupling the benzodioxole moiety with the purine core through an amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Thiols or amines in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization.
Pathways Involved: By inhibiting HSP 90-alpha, the compound can disrupt the function of various client proteins involved in cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide .
- **2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid .
- **1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
Uniqueness
What sets 9-(2H-1,3-benzodioxol-5-yl)-2-butyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its unique combination of a benzodioxole moiety and a purine core, which imparts distinct biological activities and chemical properties. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-butyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-2-3-4-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)9-5-6-10-11(7-9)26-8-25-10/h5-7H,2-4,8H2,1H3,(H2,18,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJPGGQLZFXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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